molecular formula C27H21NO5 B12206550 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 3-methoxybenzoate

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 3-methoxybenzoate

Cat. No.: B12206550
M. Wt: 439.5 g/mol
InChI Key: UYMBDJMZLHKKOW-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuran derivative featuring a 1-ethylindole substituent at the 2-position and a 3-methoxybenzoate ester at the 6-position of the benzo[3,4-b]furan-3-one core. The 3-methoxybenzoate ester may enhance metabolic stability compared to simpler esters.

Properties

Molecular Formula

C27H21NO5

Molecular Weight

439.5 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3-methoxybenzoate

InChI

InChI=1S/C27H21NO5/c1-3-28-16-18(21-9-4-5-10-23(21)28)14-25-26(29)22-12-11-20(15-24(22)33-25)32-27(30)17-7-6-8-19(13-17)31-2/h4-16H,3H2,1-2H3/b25-14+

InChI Key

UYMBDJMZLHKKOW-AFUMVMLFSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC=C5)OC

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC=C5)OC

Origin of Product

United States

Preparation Methods

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 3-methoxybenzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Research Implications

Comparative studies with halogenated analogs (BH26358/54) could clarify the role of the indole moiety in target binding. Stability studies of the 3-methoxybenzoate ester versus simpler esters (e.g., methyl) are critical for optimizing pharmacokinetics.

Biological Activity

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 3-methoxybenzoate is a complex organic compound notable for its diverse biological activities. This compound features an indole moiety, a benzo[b]furan core, and a methoxybenzoate group, which contribute to its potential therapeutic applications. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C27H21NO5
Molecular Weight 439.5 g/mol
IUPAC Name [(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3-methoxybenzoate
CAS Number 929478-53-5

Anticancer Properties

Recent studies have indicated that 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 3-methoxybenzoate exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

The biological activity of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 3-methoxybenzoate is attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly affecting the G2/M checkpoint.
  • Cytokine Modulation : The compound inhibits the signaling pathways involved in the production of inflammatory cytokines .

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MCF7) revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound compared to control groups.

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.